N,5-Dimethyl-1,3-thiazol-2-amine Hydrochloride (CAS 2243507-93-7): A Technical Whitepaper on Scaffold Utility in Kinase Inhibitor Discovery
N,5-Dimethyl-1,3-thiazol-2-amine Hydrochloride (CAS 2243507-93-7): A Technical Whitepaper on Scaffold Utility in Kinase Inhibitor Discovery
Executive Summary
The 2-aminothiazole scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous targeted therapeutics, including FDA-approved kinase inhibitors[1]. N,5-dimethyl-1,3-thiazol-2-amine hydrochloride (CAS 2243507-93-7) represents a highly specialized, synthetically versatile building block. The strategic placement of a 5-methyl group and an N-methylated amine provides unique physicochemical properties, enabling precise conformational control and enhanced lipophilicity when integrated into larger inhibitor architectures[2]. This whitepaper details the structural logic, analytical profiling, synthetic methodologies, and biological applications of this critical intermediate.
Scaffold Architecture & Physicochemical Profiling
Structural Logic in Drug Design
The architecture of N,5-dimethyl-1,3-thiazol-2-amine is purposefully designed to optimize target engagement within the ATP-binding pocket of kinases:
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N-Methyl Substitution: Unlike primary 2-aminothiazoles, the secondary N-methyl amine restricts the conformational flexibility of the resulting amide or urea derivatives. This pre-organizes the molecule, directing the carbonyl oxygen and the thiazole nitrogen to form critical bidentate hydrogen bonds with the hinge region of the kinase[2].
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5-Methyl Substitution: The addition of a methyl group at the C5 position increases the overall lipophilicity of the scaffold and effectively fills small, hydrophobic specificity pockets adjacent to the kinase hinge region, thereby increasing target residence time[3].
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Hydrochloride Salt Form: The electron-rich nature of the aminothiazole ring makes the free base susceptible to oxidative degradation. Isolation as the hydrochloride salt (C5H9ClN2S) dramatically improves shelf-life stability and aqueous solubility, which is critical for downstream biological assays[4].
Analytical & Ion Mobility-Mass Spectrometry (IM-MS) Profile
Advanced analytical characterization is essential for verifying the integrity of this building block. Ion mobility-mass spectrometry provides Collision Cross Section (CCS) values, which serve as a highly specific orthogonal identifier alongside traditional m/z data. The following table summarizes the predicted electrospray ionization (ESI) adducts and their corresponding CCS values[5].
| Adduct Species | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) | Ionization Mode |
| [M+H]⁺ | 129.04810 | 122.4 | Positive |
| [M+Na]⁺ | 151.03004 | 132.1 | Positive |
| [M+NH₄]⁺ | 146.07464 | 145.7 | Positive |
| [M-H]⁻ | 127.03354 | 125.6 | Negative |
| [M+CH₃COO]⁻ | 187.05467 | 171.8 | Negative |
Data derived from PubChemLite predictive models for the C5H8N2S free base[5].
Synthetic Methodologies: The Hantzsch Cyclization
The Hantzsch thiazole synthesis remains the most robust and versatile method for constructing 2-aminothiazole derivatives[1]. The reaction proceeds via the condensation of an α-halocarbonyl compound with a substituted thiourea[6].
Reaction Mechanism & Causality
The synthesis of N,5-dimethyl-1,3-thiazol-2-amine is initiated by the nucleophilic attack of the highly polarizable sulfur atom of N-methylthiourea onto the α-carbon of 2-bromopropanal[1]. This S-alkylation forms an intermediate that undergoes rapid intramolecular cyclization via the attack of the thiourea nitrogen on the carbonyl carbon. Subsequent dehydration, driven by the thermodynamic stability of the resulting aromatic system, yields the thiazole ring[1].
Workflow detailing the synthesis of CAS 2243507-93-7 and its integration into kinase screening.
Target Engagement: Kinase Inhibition & SAR
The 2-aminothiazole motif is foundational to the development of several classes of targeted therapeutics. Most notably, the discovery of Dasatinib (BMS-354825), a potent pan-Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia, relied heavily on the optimization of a 2-aminothiazole core[2].
Recent structure-activity relationship (SAR) studies have demonstrated that thiazole derivatives act as selective allosteric modulators and ATP-competitive inhibitors across a wide kinome spectrum, including Aurora kinases, CK2, and B-RAF mutated variants[3]. When CAS 2243507-93-7 is utilized as a precursor, the resulting N-methyl amides exhibit a tuned steric profile that prevents off-target binding to kinases with smaller hinge-region access channels, thereby improving the selectivity index of the final drug candidate[2].
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to confirm reaction success.
Protocol A: Synthesis of N,5-dimethyl-1,3-thiazol-2-amine hydrochloride
Objective: Construct the thiazole core via a modified Hantzsch cyclization and isolate it as a stable hydrochloride salt.
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Reagent Preparation: Dissolve N-methylthiourea (1.0 equiv, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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S-Alkylation Phase: Dropwise, add 2-bromopropanal (1.05 equiv, 10.5 mmol) to the stirring solution at 0°C. Causality: Low initial temperatures prevent uncontrolled exothermic polymerization of the reactive α-haloaldehyde.
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Cyclization & Dehydration: Heat the reaction mixture to reflux (78°C) for 3 hours. Monitor via TLC (Dichloromethane:Methanol 9:1). Causality: Elevated temperature is strictly required to overcome the activation energy barrier for the final dehydration step, ensuring full aromatization of the thiazole ring[1].
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Free Base Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Causality: The mild base neutralizes the HBr byproduct without hydrolyzing the thiazole, allowing the free base to partition into the organic layer.
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Salt Formation: Dry the organic layer over anhydrous Na₂SO₄, filter, and cool to 0°C. Slowly add 2M HCl in diethyl ether until precipitation ceases. Filter the resulting white solid and dry under vacuum to yield CAS 2243507-93-7.
Protocol B: Parallel Amide Coupling for Library Generation
Objective: Derivatize the secondary amine of CAS 2243507-93-7 to generate a library of potential kinase inhibitors.
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Free-Basing in situ: Suspend N,5-dimethyl-1,3-thiazol-2-amine hydrochloride (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: Excess DIPEA is required to both neutralize the hydrochloride salt and act as a non-nucleophilic base for the coupling reaction.
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Activation: In a separate vial, activate the desired carboxylic acid (1.2 equiv) using HATU (1.2 equiv) in DMF for 15 minutes. Causality: HATU is selected over standard carbodiimides (like EDC) because the secondary amine of the thiazole has reduced nucleophilicity due to conjugation with the heteroaromatic ring; highly active esters are mandatory for high yields.
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Coupling: Transfer the activated ester to the thiazole solution. Stir at room temperature for 12 hours.
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Validation: Quench with water, extract with Ethyl Acetate, and confirm the mass of the desired amide via LC-MS prior to high-throughput kinase screening.
References
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PubChemLite. "N,5-dimethyl-1,3-thiazol-2-amine hydrochloride - Structural and CCS Information." Université du Luxembourg. Available at:[Link][5]
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Lombardo, L. J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry (ACS), 2006. Available at:[Link][2]
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Wang, Y., et al. "Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives." Heterocycles, Vol. 85, No. 8, 2012. Available at:[Link][6]
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El-Sayed, M. A., et al. "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances, 2024. Available at:[Link][3]
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Shirude, P. S., et al. "Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents." PMC (National Institutes of Health), 2016. Available at:[Link][4]
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